Benzenesulfonimidamide hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(aminosulfonimidoyl)benzene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.ClH/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H3,7,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWPKJSRMZXZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Benzenesulfonimidamide Hydrochloride and Its Molecular Congeners
Mechanistic Pathways in Benzenesulfonimidamide Synthesis
The fundamental approaches to constructing the sulfonimidamide backbone primarily involve the formation of the key sulfur-nitrogen bonds through nucleophilic substitution, oxidative transformations, or the use of reactive intermediates.
One of the most direct and frequently utilized methods for the synthesis of sulfonimidamides is the nucleophilic substitution of a sulfonimidoyl chloride with an amine. nih.govox.ac.ukacs.org This reaction pathway is analogous to the formation of sulfonamides from sulfonyl chlorides. The process begins with the preparation of the sulfonimidoyl chloride intermediate, which is then subjected to a reaction with a suitable amine nucleophile.
The sulfonimidoyl chloride itself is typically generated from a precursor such as a sulfinamide. nih.gov Various chlorinating agents can be employed for this transformation, with the choice of reagent often depending on the substrate's nature and the desired reaction conditions. acs.org Although historically tert-butyl hypochlorite has been widely used, its explosive nature has prompted the development of alternative, safer chlorinating systems like N-chlorosuccinimide (NCS). nih.govox.ac.uk The reaction involves the in situ formation of the sulfonimidoyl chloride, which is immediately trapped by the amine present in the reaction mixture to yield the target sulfonimidamide. nih.govacs.org This one-pot, two-step mechanochemical synthesis is efficient and avoids the need for solvents or inert conditions. escholarship.org
The general scheme for this reaction is as follows: Step 1: Oxidative Chlorination R-S(O)NHR' + Chlorinating Agent → R-S(O)(Cl)=NR'
Step 2: Nucleophilic Substitution R-S(O)(Cl)=NR' + R''R'''NH → R-S(O)(NR''R''')=NR' + HCl
This methodology is versatile, allowing for the introduction of a wide range of amine nucleophiles to create diverse sulfonimidamide structures. nih.gov
Oxidative amination of sulfinamides provides another robust route to sulfonimidamides. This approach circumvents the separate preparation and isolation of the often-sensitive sulfonimidoyl chloride intermediates. nih.gov In this process, a sulfinamide is treated with an amine in the presence of an oxidizing and chlorinating agent, such as N-chlorosuccinimide (NCS). nih.govox.ac.uk This method allows for the direct formation of the S-N bond of the incoming amine.
The reaction is believed to proceed through the in situ generation of a sulfonimidoyl chloride intermediate, which is then immediately consumed by the amine nucleophile. nih.gov Researchers have developed convenient procedures using NCS as the oxidant to synthesize various p-tolylsulfonimidamides from N-protected p-tolylsulfinamides and a range of amines, achieving yields between 50-97%. nih.govox.ac.uk Hypervalent iodine reagents have also been successfully employed to mediate the oxidative amination of sulfinamides, leading directly to sulfonimidamides. escholarship.org This strategy is particularly valuable as it can be part of a one-pot process starting from more readily available precursors like N-silyl sulfinylamines, which can be converted to primary sulfinamides and then oxidized. escholarship.org
A notable variation is the ligand-free copper-catalyzed coupling of primary sulfinamides with secondary amines, using air as the terminal oxidant. escholarship.org This reaction proceeds at room temperature and demonstrates good functional group tolerance. escholarship.org
| Precursor | Reagent System | Product | Key Features |
| Sulfinamide | N-Chlorosuccinimide (NCS), Amine | Sulfonimidamide | Convenient, avoids explosive reagents like t-BuOCl. nih.govox.ac.uk |
| Sulfinamide | Hypervalent Iodine Reagent, Amine | Sulfonimidamide | Direct conversion from primary sulfinamides. escholarship.org |
| Primary Sulfinamide | Cu-catalyst, Secondary Amine, Air | NH-Sulfonimidamide | Ligand-free, uses air as the terminal oxidant. escholarship.org |
Sulfonimidates have emerged as valuable and reactive intermediates for the synthesis of sulfonimidamides. nih.govnih.gov These compounds, which are esters of sulfonimidic acid, offer advantages over other precursors like sulfonimidoyl fluorides. For instance, sulfonimidate reagents have been found to be more reactive towards amines and can lead to fewer unwanted sulfonamide by-products during the synthesis of sulfonimidamides. nih.gov
The synthesis of sulfonimidates can be achieved from various sulfur-containing starting materials, including the esterification of alcohols or phenols with sulfonimidoyl chlorides. nih.gov Once formed, sulfonimidates can be readily converted into sulfonimidamides by reaction with primary or secondary amines, often under basic conditions. nih.gov This transformation highlights the utility of sulfonimidates as stable, yet reactive, precursors that can be used to build molecular complexity. The ability to modify multiple points of diversity on the sulfonimidate structure makes them versatile building blocks in medicinal chemistry programs. nih.gov
Enantioselective Synthesis Strategies for Chiral Sulfonimidamide Scaffolds
The sulfur atom in a sulfonimidamide can be a stereogenic center, making the development of enantioselective synthetic methods a critical goal for accessing chiral pharmacophores.
A significant advancement in the synthesis of chiral sulfonimidamides is the desymmetrization of prochiral, unprotected sulfonimidamides through asymmetric acylation. nih.govacs.orgescholarship.orgresearchgate.net This strategy utilizes a chiral organocatalyst to selectively acylate one of the two enantiotopic amino groups on the sulfur center.
Researchers have successfully employed a cinchona-phosphinate catalyst for this transformation. nih.govescholarship.org The reaction yields N-trifluoroacetyl-sulfonimidamides in excellent yield and high enantioselectivity. A key advantage of this catalyst system is its remarkable chemoselectivity, with no detectable bis-acylated by-product observed. nih.govescholarship.org The process is challenging due to the presence of two unprotected nitrogen nucleophiles on a single chiral sulfur center. nih.gov The cinchona alkaloid-based catalyst effectively recognizes and differentiates between the two nucleophilic sites, enabling the highly enantioselective acylation. nih.gov This method provides a reliable route to enantioenriched sulfonimidamides, which are valuable as potential chiral bioisosteres for common moieties in drug candidates like carboxylic acids and sulfonamides. nih.gov
| Catalyst Type | Reaction | Selectivity | Significance |
| Cinchona-phosphinate | Asymmetric acylation of unprotected sulfonimidamides | Excellent yield and enantioselectivity (e.g., 98:2 er). nih.govacs.org | Access to enantioenriched N-acyl sulfonimidamides with no bis-acylation. nih.govescholarship.org |
Palladium catalysis offers powerful tools for the construction of complex molecules, and its application has been extended to the synthesis of sulfonimidamide derivatives. An enantioselective palladium-catalyzed aryl-carbonylation of sulfonimidamides with aryl and heteroaryl iodides has been disclosed as a method for creating chiral sulfonimidamides. nih.gov While the broader field of palladium-catalyzed carbon-sulfur bond formation is well-established for synthesizing compounds like aryl sulfonamides and sulfides, its application in the asymmetric synthesis of sulfonimidamides represents a modern approach to these chiral sulfur(VI) compounds. ox.ac.uknih.govnih.govacs.org
These metal-catalyzed methods often involve the cross-coupling of a suitable sulfonimidamide precursor with an aryl partner. The palladium catalyst, in conjunction with a chiral ligand, facilitates the bond formation in an enantioselective manner, thereby establishing the stereochemistry at the sulfur center. Such methods are highly valuable for their potential to create a wide range of structurally diverse and enantioenriched sulfonimidamides from readily available starting materials. nih.gov
Stoichiometric Asymmetric Induction through Chiral Reagents
The creation of enantiomerically pure sulfur-stereogenic centers, such as those in chiral sulfonimidamides, is a formidable challenge in synthetic chemistry. nih.gov Established methods for preparing these enantiopure compounds often rely on the use of stoichiometric amounts of chiral reagents. nih.gov This approach introduces chirality by coupling the prochiral sulfur center with a chiral auxiliary or reagent, which directs the stereochemical outcome of the reaction.
One of the linchpin structures in this field is the chiral sulfinate ester. nih.gov Enantiopure sulfinate esters can be reliably prepared from readily available chiral alcohols. These esters then serve as versatile intermediates that can be converted into a variety of other sulfur-containing chiral compounds. nih.gov The principle involves the reaction of a prochiral sulfinate with a chiral alcohol, effectively setting the stereochemistry at the sulfur atom. This strategy provides a foundational method for accessing the building blocks required for the asymmetric synthesis of complex molecules, including congeners of benzenesulfonimidamide. While catalytic methods are emerging, stoichiometric approaches remain a robust and reliable option for achieving high enantiopurity. nih.gov
The effectiveness of asymmetric induction can also be influenced by the reaction conditions and the nature of the chiral catalyst. For instance, in related reactions like the Darzens reaction, the presence of a hydroxyl group positioned beta to the onium function in a chiral ammonium salt catalyst is essential for achieving asymmetric induction. rsc.org Furthermore, anchoring the chiral catalyst to a solid polymeric support has been shown to increase optical yields significantly. rsc.org
Advanced Synthetic Approaches
Recent advancements in synthetic chemistry have provided novel and powerful tools for the synthesis of sulfonimidamides and related sulfonamide compounds. These methods prioritize efficiency, sustainability, and the use of less hazardous reagents.
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a highly effective and sustainable alternative to traditional solvent-based synthesis. A notable application is the iron(II)-catalyzed synthesis of N-acyl sulfonimidamides from sulfinamides. nih.govrwth-aachen.dejyu.fi This one-step method involves the transfer of an N-acyl nitrene to a sulfinamide, facilitated by an iron(II) catalyst under solvent-free, ambient conditions. nih.govrwth-aachen.de
This mechanochemical approach demonstrates significant advantages over its solution-phase counterpart, including improved conversion rates and higher chemoselectivity. nih.govrwth-aachen.dejyu.fi The reaction tolerates a wide range of sulfinamides with diverse substituents. rwth-aachen.dejyu.fi Mechanistic studies have indicated the formation of crucial iron nitrene intermediates during the process. nih.govrwth-aachen.de The use of a cheap, environmentally benign iron catalyst further enhances the practicality of this method. organic-chemistry.org This technique represents a significant step forward in the efficient and sustainable production of N-acylated sulfonimidamides, which are valuable building blocks in medicinal chemistry. rwth-aachen.de
| Feature | Mechanochemical Synthesis | Conventional Solution-Phase Synthesis | Reference |
|---|---|---|---|
| Reaction Conditions | Solvent-free, ambient air | Requires organic solvents | rwth-aachen.de |
| Catalyst | Iron(II) | Varies (may use stoichiometric reagents) | nih.gov |
| Efficiency | Improved conversion and reactivity | Often lower conversion | rwth-aachen.de |
| Selectivity | Higher chemoselectivity | Prone to side reactions | rwth-aachen.de |
| Environmental Impact | More sustainable, less waste | Generates solvent waste | rwth-aachen.de |
The development of green and sustainable synthetic methods is a key focus in modern chemistry. For sulfonamide synthesis, several environmentally friendly protocols have been established that reduce waste and avoid hazardous materials.
One such method describes the synthesis of sulfonamides in water under dynamic pH control. rsc.org This approach uses equimolar amounts of the starting materials (amino compounds and arylsulfonyl chlorides) and, crucially, avoids the need for organic bases. rsc.org Product isolation is simplified to a mere filtration step after acidification, yielding products with excellent purity without requiring further purification. rsc.org
Another green strategy involves oxidative chlorination in sustainable solvents like water, ethanol, or glycerol. A general and mild method was developed using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant to convert thiols into sulfonyl chlorides. researchgate.net These intermediates then react in situ with various amines to produce sulfonamides in good to excellent yields. researchgate.net The process is notable for its simple conditions and a solvent-free workup that only requires filtration. researchgate.net
| Protocol | Key Sustainable Feature | Solvent | Advantages | Reference |
|---|---|---|---|---|
| Dynamic pH Control | Avoids organic bases; equimolar reactants | Water | Simple filtration workup, high purity | rsc.org |
| Oxidative Chlorination | Use of NaDCC·2H₂O as oxidant | Water, Ethanol, Glycerol | Mild conditions, solvent-free workup | researchgate.net |
| Gas-Phase Amination | Ammonia gas replaces aqueous ammonia | Anhydrous (recyclable) | Reduces high-salt wastewater, improves yield | google.com |
To circumvent the cost, toxicity, and potential for product contamination associated with metal catalysts, significant research has been directed towards metal-free synthetic routes for sulfonamide compounds.
One prominent metal-free approach enables the direct synthesis of arylsulfonamides from electron-rich aromatic compounds. rsc.orgsemanticscholar.orgresearchgate.net This method utilizes an in situ generated N-sulfonylamine as the active electrophile, which then reacts with substrates such as derivatives of aniline, indole, pyrrole, and furan. rsc.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates a high tolerance for sensitive functional groups. rsc.orgsemanticscholar.org This strategy has been successfully applied to the construction of molecules used as metal ion sensors and fluorogenic dyes. rsc.orgresearchgate.net
Another innovative metal-free strategy is the use of photocatalysis. A transition-metal-free photocatalytic S–N coupling reaction has been developed for the synthesis of acylsulfonamides. nih.govnih.gov This reaction employs an organic photocatalyst, 2,3,5,6-tetra(9H-carbazol-9-yl)benzonitrile (4CzBN), to couple sodium organosulfinates with hydroxamic acids. nih.govnih.gov Mechanistic studies suggest that the reaction is facilitated by the generation of singlet oxygen via an energy transfer process. nih.govnih.gov This method provides a sustainable and efficient pathway to a wide range of acylsulfonamides under mild conditions. nih.gov
Elucidation of Reaction Mechanisms Pertaining to Benzenesulfonimidamide Hydrochloride
Kinetic Studies of Reaction Pathways and Rate-Determining Steps
In the context of reactions involving the sulfonimidamide functional group, kinetic analyses have been instrumental. For instance, in a cinchona alkaloid-catalyzed enantioselective acylation for the desymmetrization of unprotected sulfonimidamides, kinetic studies, in conjunction with Density Functional Theory (DFT) analysis, identified the collapse of a tetrahedral intermediate as the turnover-limiting step. nih.govescholarship.org This insight is critical for optimizing catalyst design and reaction conditions to enhance efficiency.
Another example is found in the iron-catalyzed formation of unsymmetrical carbodiimides, a reaction involving nitrene transfer chemistry that is mechanistically related to some sulfonimidamide syntheses. In situ EPR studies and kinetic experiments for this process revealed that the reaction is inverse second-order in isocyanide concentration. acs.org This finding suggests that the dissociation of two isocyanide molecules from the iron center occurs prior to the rate-determining step, providing a clear target for mechanistic intervention and catalyst improvement. acs.org
The table below summarizes key findings from kinetic studies on reactions relevant to the sulfonimidamide functional group.
| Reaction Type | Catalyst System | Key Kinetic Finding | Implication for Mechanism |
| Enantioselective Acylation of Sulfonimidamides | Cinchona-phosphinate | Turnover-limiting step is the collapse of the tetrahedral intermediate. escholarship.org | Focus on stabilizing the transition state of the intermediate's collapse to improve rate. |
| Iron-Catalyzed Carbodiimide Formation (Nitrene Transfer) | β-diketiminate-ligated Iron(I) | Inverse second-order dependence on isocyanide concentration. acs.org | Ligand dissociation is a key step preceding the rate-determining step. |
| Rhodium-Catalyzed C-H Amination with Azides | Rhodium(III) complex | Rate-limiting step is related to the formation of a Rh(V)-nitrenoid intermediate. ibs.re.kr | C-H activation is not the slowest step; nitrene formation is the kinetic bottleneck. |
Detailed Transition State Analysis and Reaction Coordinate Modeling
Computational chemistry, particularly DFT, provides powerful tools for modeling reaction coordinates and analyzing the structures and energies of transition states. This analysis helps to rationalize experimental observations, such as selectivity, and to predict the outcomes of new reactions.
For the enantioselective acylation of sulfonimidamides, DFT transition state analysis provided crucial insights into the origins of enantioselectivity. nih.govescholarship.org The modeling elucidated key catalyst-substrate structure-activity relationships, explaining how the chiral catalyst interacts with the prochiral sulfonimidamide to favor the formation of one enantiomer over the other. nih.gov
In palladium-catalyzed asymmetric diamination reactions, which share mechanistic features with some C-N bond-forming reactions, DFT investigations revealed that the energies of the stereocontrolling transition states are governed by a network of weak non-covalent interactions, including C–H⋯π and C–H⋯O interactions. rsc.org By modeling how subtle changes to the catalyst's ligand structure affect these interactions, researchers can rationally design more effective and selective catalysts. rsc.org Interestingly, the sulfonimidamide functional group itself has been explored as a novel tetrahedral transition state analog for aspartic acid and metalloproteases, underscoring its specific stereoelectronic properties that can mimic a high-energy state in a biological reaction. nih.gov
Catalytic Role and Mechanism of Action of Organic and Metal-Based Catalysts
Both metal-based and organic catalysts play a significant role in the synthesis and transformation of sulfonimidamides. Their mechanisms of action often involve the generation of highly reactive intermediates that facilitate bond formation.
Metal-Based Catalysts: Iron catalysis is prominent in the synthesis of N-acyl sulfonimidamides via nitrene transfer reactions. A mechanochemical method using iron(II) chloride as a catalyst enables the reaction between sulfinamides and dioxazolones. researchgate.netresearchgate.netnih.gov Mechanistic investigations using ESI-MS have confirmed the generation of critical nitrene iron intermediates during the reaction. researchgate.netresearchgate.net The proposed cycle involves the formation of an Fe-nitrenoid intermediate from the dioxazolone, which then reacts with the sulfinamide to form the sulfonimidamide product. chemistryviews.org
Rhodium catalysts are also effective, particularly in sulfimidation and C-H amination reactions. researchgate.netacs.orgacs.org For instance, the diastereoselective imination of sulfides can be achieved using a chiral nitrene precursor and a rhodium catalyst. nih.gov Mechanistic studies of rhodium-catalyzed C-H amination suggest a pathway involving the formation of a Rh(V)-nitrenoid species, which then undergoes amido insertion into a C-H bond. ibs.re.kr
Organic Catalysts: N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts that can activate various substrates. researchgate.net In reactions involving α,β-unsaturated aldehydes or acid derivatives, NHCs can generate α,β-unsaturated acylazolium intermediates. acs.org These intermediates are powerful electrophiles that can react with various nucleophiles to construct complex heterocyclic and carbocyclic systems. acs.orgnih.gov While their direct application to benzenesulfonimidamide hydrochloride is not extensively documented, the principles of NHC catalysis represent a potent strategy for activating substrates to react with the sulfonimidamide moiety. Cinchona alkaloids have been successfully used as organocatalysts in the desymmetrization of unprotected sulfonimidamides via asymmetric acylation, demonstrating high yields and excellent enantioselectivity. nih.govescholarship.org
Identification and Characterization of Reactive Intermediates
The direct observation and characterization of transient reactive intermediates are key to confirming proposed reaction mechanisms.
Nitrene Iron Intermediates: In the iron-catalyzed synthesis of N-acyl sulfonimidamides, mechanistic studies have provided evidence for the formation of nitrene iron intermediates. researchgate.netresearchgate.net These species are generated from nitrene precursors like dioxazolones in the presence of an iron catalyst. chemistryviews.org The iron nitrenoid then transfers the nitrene group to a sulfur-containing substrate, such as a sulfinamide, to yield the final product. researchgate.netnih.gov Computational studies on related iron-catalyzed C-H amination reactions suggest the mechanism involves the formation of a quintet metal nitrene, followed by hydrogen atom transfer and radical binding. globethesis.com
Acylazolium Intermediates: Acylazolium cations are key intermediates in many transformations catalyzed by N-heterocyclic carbenes (NHCs). nih.govnih.gov These species are typically generated from the reaction of an NHC with an activated carboxylic acid derivative or an α,β-unsaturated aldehyde. researchgate.netmdpi.com The resulting acylazolium is a potent electrophile that can participate in a wide range of annulation and cycloaddition reactions to form diverse molecular architectures. acs.orgmdpi.com The interplay between acyl azolium cations and the corresponding azolium enolates, formed upon deprotonation, has been studied to understand selectivity in reactions with different nucleophiles. nih.govnih.gov
Stereochemical Mechanisms
Controlling stereochemistry is a central goal in modern organic synthesis. For sulfonimidamides, which possess a stereogenic sulfur(VI) center, developing stereoselective reactions is of high importance.
Desymmetrization: A powerful strategy for accessing enantioenriched sulfonimidamides is the desymmetrization of achiral, symmetrically substituted precursors. The prototropic tautomerization between the two nitrogen atoms in an unprotected sulfonimidamide allows for dynamic kinetic resolution. nih.gov Researchers have reported a highly effective desymmetrization of such sulfonimidamides through asymmetric acylation catalyzed by a chiral cinchona-phosphinate catalyst. nih.govescholarship.org This process furnishes the desired chiral N-acylated sulfonimidamides in high yield and enantioselectivity. nih.gov Similarly, the desymmetrization of cyclic sulfonimidamides has been achieved via a palladium-catalyzed asymmetric Tsuji-Trost allylation, providing access to functionalized, enantioenriched heterocyclic products. chemrxiv.orgnih.gov
Stereospecific Reactions: Another approach involves the stereospecific transformation of an already enantioenriched precursor. For example, enantioenriched sulfonimidoyl fluorides can be synthesized and subsequently reacted with primary and secondary amines. chemrxiv.org Under conditions that trap the fluoride (B91410) byproduct to prevent racemization, this reaction proceeds stereospecifically with inversion of configuration at the sulfur center, yielding highly enantioenriched sulfonimidamides. chemrxiv.org This modular approach allows for the late-stage introduction of diverse amine fragments while retaining high stereochemical purity.
The table below highlights key stereochemical transformations for sulfonimidamide synthesis.
| Stereochemical Approach | Reaction Type | Catalyst/Reagent System | Stereochemical Outcome |
| Desymmetrization | Asymmetric Acylation | Cinchona Alkaloid-Phosphinate | High enantioselectivity (ee). nih.govescholarship.org |
| Desymmetrization | Asymmetric Allylation | Palladium / Trost-type Ligand | High yield and enantioselectivity for cyclic systems. chemrxiv.orgnih.gov |
| Stereospecific Substitution | Nucleophilic Substitution | Enantioenriched Sulfonimidoyl Fluoride | Complete inversion of stereocenter (100% es). chemrxiv.org |
| Diastereoselective Reaction | Castagnoli-Cushman Reaction | Sulfonimidoyl imines + Homophthalic anhydride | High diastereoselectivity, switchable by base. acs.org |
Computational Chemistry and Theoretical Frameworks in Benzenesulfonimidamide Research
Quantum Chemical Calculations (e.g., DFT, ωB97XD) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are at the forefront of computational studies on sulfonamide-containing molecules, offering detailed information about their electronic properties and geometric structures. Density Functional Theory (DFT) is a particularly prominent method for evaluating molecular structures, analyzing spectra, and understanding intermolecular interactions. indexcopernicus.com
Researchers frequently employ DFT methods, such as the B3LYP functional, combined with basis sets like 6-311+G(d,p) and 6-311++G(d,p), to perform calculations on benzenesulfonamide (B165840) and its analogs. researchgate.netnih.gov These calculations are used to optimize the molecular geometry and predict various properties. nih.gov The theoretical findings are often validated by comparing them with experimental data from techniques like FT-IR, FT-Raman, and NMR spectroscopy. For instance, calculated vibrational frequencies and chemical shifts have shown fair consistency with experimental observations, confirming the molecular structures predicted by the models. researchgate.netnih.gov
These computational approaches allow for the investigation of structural modifications, such as the substitution of different functional groups, and their effect on the vibrational patterns of the base structure. researchgate.net Thermodynamic parameters, including thermal energy, entropy, and heat capacity at different temperatures, can also be calculated to provide a comprehensive understanding of the molecule's stability and behavior. researchgate.net
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for a Sulfonamide-Schiff Base Derivative Data derived from studies on related sulfonamide compounds.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |
| N-H Stretch | 3315 | 3446 |
| C=N (Azomethine) Stretch | 1617 | 1634 |
Molecular Modeling of Intermolecular Interactions and Catalyst-Substrate Binding
Molecular modeling is crucial for understanding the non-covalent interactions that govern the supramolecular chemistry of benzenesulfonimidamides and their behavior in condensed phases or within a catalyst's active site. In the solid state, the crystal structures of sulfonamide derivatives are often characterized by extensive networks of intermolecular hydrogen bonds. researchgate.net
Specifically, interactions such as N—H⋯N and N—H⋯O hydrogen bonds between the sulfamide (B24259) nitrogen atoms and other acceptor atoms (like azomethine nitrogen or sulfamide oxygen) can link individual molecules into complex two-dimensional arrays. researchgate.net Computational models are used to analyze the geometry and strength of these bonds. Furthermore, molecular electrostatic potential (MEP) analysis is a valuable tool for identifying the electrophilic (electron-poor) and nucleophilic (electron-rich) sites on the molecule's surface. researchgate.netresearchgate.net This information is vital for predicting how a molecule will interact with other molecules, including catalysts and biological targets. For example, MEP analysis can reveal that sulfonamide and hydroxyl groups are likely to be biologically active through hydrogen bonding. researchgate.net
Modeling catalyst-substrate binding provides insights into reaction mechanisms and the origins of catalytic efficiency. While direct studies on benzenesulfonimidamide hydrochloride are limited, research on model enzyme systems highlights the importance of creating a tailored nanospace that positions catalytic groups and the substrate in close proximity. nih.gov Computational docking and simulation can model these interactions, predicting the most favorable binding modes and transition states, thereby guiding the design of more effective catalysts.
Table 2: Key Intermolecular Interactions in Sulfonamide Crystal Structures Based on findings from related sulfonamide compounds.
| Interaction Type | Donor | Acceptor | Typical Arrangement |
| Hydrogen Bond | N-H (Sulfamide) | N (Azamethine) | Links discrete molecular species |
| Hydrogen Bond | N-H (Sulfamide) | O (Sulfamide) | Forms two-dimensional arrays |
Statistical Modeling and Data Science Applications in Reaction Optimization
While quantum chemical methods provide deep insights into individual molecules, statistical modeling and data science offer powerful approaches for optimizing complex chemical reactions on a larger scale. The high computational cost of methods like DFT makes them less suitable for large-scale screening of reaction conditions. nanomeghyas.ir Machine learning (ML) presents a solution by developing models that can rapidly predict molecular properties or reaction outcomes based on existing data. nanomeghyas.ir
In the context of benzenesulfonimidamide synthesis, ML models could be trained on datasets comprising various reactants, catalysts, solvents, temperatures, and their corresponding reaction yields. By learning the complex relationships within this data, these models can predict the optimal conditions for maximizing the yield of a desired product. For example, multilayer perceptron (MLP) and recurrent neural network (RNN) models have been successfully used to predict the HOMO-LUMO energy gap, a key property related to reactivity, for a large set of organic compounds. nanomeghyas.ir
Saliency map analysis can further reveal which input features (e.g., reactant structure, solvent polarity, catalyst type) have the most significant impact on the outcome. nanomeghyas.ir This approach not only accelerates the optimization process but also provides valuable insights that can guide future experimental design.
Table 3: Conceptual Structure of a Dataset for Machine Learning-Based Reaction Optimization
| Input Features (Descriptors) | Output (Target Variable) |
| Reactant A Structure (SMILES/Fingerprint) | Reaction Yield (%) |
| Reactant B Structure (SMILES/Fingerprint) | Selectivity (%) |
| Catalyst Type | |
| Solvent Type | |
| Temperature (°C) | |
| Reaction Time (hours) |
Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilicity and basicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest-energy orbital that can accept electrons, thus determining the molecule's electrophilicity or acidity. youtube.comlibretexts.org
For benzenesulfonamide derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.netnih.gov The energy difference between them, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nanomeghyas.irresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps to understand the charge transfer that can occur within the molecule. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of a molecule's reactivity. These descriptors include chemical potential, hardness, electronegativity, and electrophilicity. researchgate.net FMO analysis is therefore a powerful predictive tool, offering insights into how a molecule will behave in a chemical reaction and guiding the rational design of new chemical entities. wikipedia.org
Table 4: Global Reactivity Descriptors Calculated from HOMO-LUMO Energies Illustrative data based on theoretical studies of related molecules.
| Descriptor | Formula | Typical Calculated Value (eV) |
| HOMO Energy (E_HOMO) | - | -6.5 |
| LUMO Energy (E_LUMO) | - | -1.5 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.0 |
| Ionization Potential (IP) | -E_HOMO | 6.5 |
| Electron Affinity (EA) | -E_LUMO | 1.5 |
| Electronegativity (χ) | (IP + EA) / 2 | 4.0 |
| Chemical Hardness (η) | (IP - EA) / 2 | 2.5 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.2 |
Advanced Spectroscopic Characterization and Structural Analysis of Benzenesulfonimidamide Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Detailed Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of Benzenesulfonimidamide hydrochloride in solution. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed map of the molecule's atomic connectivity can be constructed.
While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from its parent compound, Benzenesulfonamide (B165840), and related structures. In the ¹H NMR spectrum, the aromatic protons on the benzene ring are expected to appear as a complex multiplet in the downfield region, typically between δ 7.4 and 7.9 ppm. The protons attached to the nitrogen atoms would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding.
In the ¹³C NMR spectrum, the carbon atoms of the phenyl group would resonate in the aromatic region of approximately δ 125–145 ppm. The carbon atom directly attached to the sulfur atom (ipso-carbon) is expected to be the most deshielded in this group due to the electron-withdrawing nature of the sulfonimidamide moiety.
For chiral derivatives of sulfonimidamides, NMR spectroscopy, particularly through the use of chiral solvating agents or diastereomer formation, becomes a powerful method for stereochemical elucidation and the determination of enantiomeric purity.
Table 1: Predicted NMR Chemical Shifts (δ) for Benzenesulfonimidamide Moiety
| Nucleus | Atom Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (ortho, meta, para) | 7.4 - 7.9 |
| Amine/Imine (NH) | Variable, broad | |
| ¹³C | Aromatic (C-S, ipso) | 140 - 145 |
Advanced Mass Spectrometry Techniques (e.g., HRMS, ESI-MS) for Mechanistic Probes and Structural Confirmation
Advanced mass spectrometry (MS) techniques, such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS), are critical for confirming the molecular weight and elemental composition of this compound. HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
ESI-MS is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing clear evidence of the molecular weight. Tandem mass spectrometry (MS/MS) experiments on this parent ion induce fragmentation, offering valuable structural information. A characteristic fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da nih.govresearchgate.net. This rearrangement reaction is a key diagnostic tool for identifying the benzenesulfonyl core. Other observed fragments often correspond to the cleavage of the sulfur-nitrogen and sulfur-carbon bonds.
These fragmentation patterns not only confirm the structure but also serve as mechanistic probes to understand the stability and reactivity of the molecule in the gas phase.
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [M+H]⁺ | C₆H₉N₂O₂S⁺ | Protonated molecular ion |
| [M+H - SO₂]⁺ | C₆H₉N₂⁺ | Ion resulting from the loss of sulfur dioxide |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and the packing arrangement within the crystal lattice.
For this compound, X-ray analysis would confirm the tetrahedral geometry around the sulfur atom and the planar nature of the benzene ring. It would also elucidate the intricate network of intermolecular interactions, such as hydrogen bonds involving the hydrochloride counter-ion and the N-H groups of the sulfonimidamide moiety, which dictate the crystal packing.
In cases where chiral sulfonimidamides are synthesized, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of the stereogenic sulfur center. This is crucial for structure-activity relationship studies in medicinal and agricultural chemistry. Studies on related sulfonimidamides have shown that this technique can definitively establish the stereochemistry at the sulfur atom, confirming, for example, that certain synthetic reactions proceed with an inversion of configuration researchgate.net.
Table 3: Representative Crystallographic Parameters for a Sulfonamide Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.47 |
| b (Å) | 23.09 |
| c (Å) | 8.07 |
| β (°) | 95.5 |
| Volume (ų) | 1338 |
| Z (molecules/unit cell) | 4 |
Note: Data is representative and not specific to this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary, as a vibrational mode may be active in one technique but not the other, depending on the change in dipole moment (IR) or polarizability (Raman) during the vibration up.ac.za.
For this compound, the IR and Raman spectra would be dominated by characteristic vibrations of the sulfonyl and amine groups. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce strong bands in the IR spectrum, typically in the regions of 1330-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively researchgate.net. The S-N bond stretching would appear in the 930-830 cm⁻¹ range researchgate.net.
The N-H stretching vibrations of the amine and imine groups would be observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ researchgate.net. These characteristic frequencies serve as a molecular "fingerprint," allowing for rapid functional group identification and confirmation of the compound's identity.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| N-H Stretch | -NH₂, =NH | 3300 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium |
| Asymmetric S=O Stretch | -SO(NH)- | 1310 - 1330 | Strong |
| Symmetric S=O Stretch | -SO(NH)- | 1140 - 1160 | Strong |
Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination (e.g., Circular Dichroism)
Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are specifically designed to analyze chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light, which is a unique property of non-superimposable mirror-image structures (enantiomers).
This compound itself is an achiral molecule and therefore would not exhibit a CD or VCD spectrum. However, the sulfonimidamide functional group is a key target in asymmetric synthesis, where the goal is to create chiral molecules with a stereogenic sulfur center. In such cases, chiroptical methods would be essential.
For an enantiomerically enriched sample of a chiral sulfonimidamide derivative, CD spectroscopy could be used to determine the enantiomeric excess (% ee). The intensity of the CD signal is directly proportional to the excess of one enantiomer over the other. Furthermore, by comparing the experimentally measured spectrum with spectra predicted from quantum mechanical calculations, VCD can be a powerful tool for determining the absolute configuration of the chiral sulfur center.
Synthetic Transformations and Derivatization Strategies of Benzenesulfonimidamide Hydrochloride
Regioselective N-Functionalization Reactions (e.g., Acylation, Arylation)
The presence of two distinct nitrogen atoms in the sulfonimidamide moiety allows for regioselective functionalization, a key strategy for creating diverse molecular libraries. The reactivity of the NH group can be harnessed for various coupling reactions.
Acylation: N-acylation of sulfonimidamides is a common transformation used to introduce carbonyl functionalities. This can be achieved using standard acylating agents such as acid chlorides and anhydrides. For instance, reactions with sulfonyl chlorides in the presence of a base like pyridine lead to the formation of N-sulfonylated sulfonimidamides in good yields nih.gov. Bismuth(III) salts, like BiCl₃ and Bi(OTf)₃, have been shown to be effective catalysts for the N-acylation of sulfonamides, a closely related class of compounds. These reactions can proceed rapidly under solvent-free conditions or in solution, accommodating a range of carboxylic acid chlorides and anhydrides researchgate.netresearchgate.net. A palladium(0)-catalyzed carbonylative coupling of sulfonyl azides with electron-rich heterocycles also provides a route to N-acylsulfonamides, proceeding through an in situ generated sulfonyl isocyanate intermediate nih.gov.
Arylation: N-arylation introduces aromatic rings onto the sulfonimidamide nitrogen, significantly altering the compound's steric and electronic properties. Various metal-catalyzed cross-coupling reactions are employed for this purpose. Copper-catalyzed reactions have been utilized for the N-arylation of related sulfonamides nih.gov. Similarly, palladium-catalyzed methods provide an operationally simple approach for coupling with arylboronic acids nih.gov. The direct N-arylation of sulfonimidamides has been successfully applied to model compounds, demonstrating the feasibility of these transformations nih.govnih.gov. For related aliphatic N-fluorosulfonamides, a copper-catalyzed arylation with imidazopyridines has been described, proceeding via a radical mechanism to form N-arylated products nih.gov.
The table below summarizes representative conditions for N-functionalization reactions applicable to the sulfonimidamide scaffold.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Sulfonylation | Sulfonyl chlorides, pyridine, room temperature | N-Sulfonylated Sulfonimidamide | nih.gov |
| N-Acylation | Carboxylic acid chlorides/anhydrides, BiCl₃ or Bi(OTf)₃ | N-Acylsulfonamide | researchgate.netresearchgate.net |
| N-Arylation | Arylboronic acids, Palladium catalyst | N-Arylsulfonamide | nih.gov |
| N-Arylation | Imidazopyridines, CuCl | N-Arylated Aliphatic Sulfonamide | nih.gov |
Conversions to Related Organosulfur(VI) Species (e.g., Sulfoximines, Sulfondiimides, Sulfonimidates)
The sulfonimidamide core can be either constructed from or converted into other important organosulfur(VI) functional groups, highlighting the interconnectedness of these motifs in synthetic chemistry.
Sulfoximines: While the direct conversion of a sulfonimidamide to a sulfoximine is not a standard transformation, their synthetic pathways are closely related. Often, both functional groups can be synthesized from common precursors. For example, a unified one-pot approach using highly electrophilic sulfinyl nitrene intermediates allows for the synthesis of both sulfoximines and sulfonimidamides by reacting the intermediate with either a carbon or a nitrogen nucleophile, respectively acs.org.
Sulfondiimides: Sulfondiimides, the double aza-analogs of sulfonamides, represent a more nitrogen-rich sulfur(VI) hub. The conversion of sulfonimidamide-related precursors to sulfondiimides is a key synthetic strategy. A modern approach involves the iodine(III)-mediated oxidative amination of primary sulfinamidines, which can be considered protected versions of sulfonimidamides, to furnish N-H sulfondiimides in good yields nih.govacs.org. This method avoids the use of sensitive sulfondiimidoyl fluoride (B91410) intermediates and is notable for its operational simplicity and broad substrate scope nih.govacs.org.
Sulfonimidates: Sulfonimidates are esters of sulfonimidic acid and can serve as valuable intermediates. They can be synthesized from sulfinamides using hypervalent iodine reagents in the presence of alcohols rsc.org. Importantly, these sulfonimidates can then be used as precursors for other S(VI) compounds. For example, they have been shown to be more reactive towards amines than corresponding sulfonimidoyl fluorides for the synthesis of sulfonimidamides, and can also be reacted with organometallic reagents like methyl lithium to afford sulfoximines rsc.org.
The following table outlines strategies for interconverting between related organosulfur(VI) species.
| Starting Material | Reagents/Conditions | Product | Reference |
| Primary Sulfinamidines | PhI(OAc)₂, NEt₃, Amine, Toluene | N-H Sulfondiimidamide | nih.govacs.org |
| Sulfinamides | Iodosobenzene, Alcohols | Sulfonimidate | rsc.org |
| Sulfonimidate | Methyl lithium | Sulfoximine | rsc.org |
| Sulfinylhydroxylamine | 1. Organometallic Reagent2. Amine | Sulfonimidamide | acs.org |
| Sulfinylhydroxylamine | 1. Organometallic Reagent2. Organometallic Reagent | Sulfoximine | acs.org |
Cycloaddition Reactions and Formation of Heterocyclic Scaffolds
The sulfonimidamide moiety and its close relatives, such as sulfoximines, can participate in reactions that lead to the formation of novel heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their three-dimensional structures.
While cycloaddition reactions starting directly from benzenesulfonimidamide are not extensively documented, the reactivity of related S(VI) compounds provides a strong indication of their potential. For instance, a stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl ketimines and arynes has been developed to produce enantiopure cyclic sulfoximines researchgate.net. This type of transformation highlights the ability of the sulfur-nitrogen backbone to act as a component in cycloaddition chemistry.
Furthermore, intramolecular coupling reactions of appropriately substituted sulfoximines, which are structurally analogous to sulfonimidamides, can lead to cyclic structures. Copper-catalyzed cross-coupling of α-bromoaryl NH-sulfoximines with elemental sulfur results in the formation of benzo[d] nih.govnih.govresearchgate.netdithiazole-1-oxides, a novel class of three-dimensional heterocycles rwth-aachen.de. These products can be further converted into unprecedented cyclic sulfonimidamide derivatives through an imination/oxidation process rwth-aachen.de. This two-step sequence demonstrates a clear pathway from an acyclic S(VI) compound to a complex heterocyclic sulfonimidamide scaffold.
Modifications at the Aromatic Ring System
The benzene ring of benzenesulfonimidamide hydrochloride is susceptible to electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. These modifications are critical for structure-activity relationship (SAR) studies in drug discovery.
Synthetic strategies often involve the use of a pre-functionalized aniline as a starting material, which is then converted to the corresponding benzenesulfonamide (B165840) or a derivative thereof. For example, substituted anilines can be converted to benzenesulfonyl chlorides via a Sandmeyer reaction, followed by treatment with ammonia to yield the desired sulfonamide with the substitution pattern intact nih.gov.
Alternatively, direct modification of the aromatic ring can be achieved. Copper-catalyzed cross-coupling reactions are effective for coupling substituted phenyl bromides with amine-containing precursors to generate a variety of aniline analogues nih.gov. Nucleophilic aromatic substitution can also be employed, where various aryl chlorides are reacted with an amine under basic conditions to introduce different bicyclic aromatic systems nih.gov. These methods allow for systematic variation of substituents on the phenyl ring, enabling the exploration of chemical space around the core scaffold.
Strategic Applications of Benzenesulfonimidamide Hydrochloride in Organic Synthesis and Catalysis
Chiral Building Blocks and Intermediates for Complex Molecule Synthesis
The synthesis of enantiomerically pure compounds, particularly pharmaceuticals and agrochemicals, is a cornerstone of modern chemistry. nih.gov Chiral building blocks are fundamental to this endeavor, providing a strategic starting point for the construction of complex chiral molecules. nih.govnih.gov While traditional approaches have often relied on the chiral pool or resolution of racemates, the development of synthetic methods using chiral auxiliaries and catalysts has become increasingly important. nih.govwikipedia.org
Benzenesulfonimidamide hydrochloride, particularly in its chiral forms, serves as a valuable precursor for the synthesis of more complex chiral intermediates. The inherent chirality within these molecules can be transferred to new stereocenters during a synthetic sequence. For instance, derivatives of benzenesulfonimidamide can be employed in the synthesis of chiral amines, which are ubiquitous in bioactive molecules. nih.govresearchgate.net The general strategy involves the attachment of the chiral sulfonimidamide moiety to a prochiral substrate, followed by a diastereoselective transformation and subsequent removal of the auxiliary.
One of the key advantages of using sulfonamide-based chiral auxiliaries is the ability to control the stereochemical outcome of reactions. wikipedia.org For example, in the synthesis of α-substituted amines, a chiral sulfinamide, a related sulfur-based chiral auxiliary, can be condensed with an aldehyde to form a sulfinylimine. The subsequent nucleophilic addition to the C=N bond is directed by the chiral sulfur center, leading to the formation of one diastereomer in excess. nih.gov Hydrolysis of the resulting sulfinamide yields the desired chiral amine. A similar principle can be applied to derivatives of benzenesulfonimidamide.
The utility of these building blocks is exemplified in the synthesis of non-natural amino acids and other complex amines that are incorporated into pharmaceutical agents. nih.govnih.gov The modular nature of this approach allows for the synthesis of a variety of stereoisomers by simply choosing the appropriate enantiomer of the chiral auxiliary. nih.gov
Ligands and Auxiliaries in Enantioselective Catalytic Systems
The development of enantioselective catalysis has revolutionized the synthesis of chiral molecules, with the design of chiral ligands being a central focus. nih.govmdpi.com Chiral mono- and bis-sulfonamides have demonstrated significant utility as ligands in a variety of asymmetric transformations, including alkylations, hydrogenations, and aldol (B89426) reactions. researchtrends.net The sulfonamide moiety can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction.
Derivatives of benzenesulfonimidamide can function as effective chiral ligands and auxiliaries in enantioselective catalysis. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) allows for various modes of coordination to a metal catalyst. By modifying the substituents on the phenyl ring and the nitrogen atoms, the steric and electronic properties of the ligand can be fine-tuned to optimize reactivity and enantioselectivity for a specific transformation.
A notable application of sulfonamide-based ligands is in transition metal-catalyzed reactions. For example, chiral sulfonamide ligands have been employed in palladium-catalyzed N-allylation reactions to synthesize N-C axially chiral sulfonamides with high enantioselectivity. nih.gov In these systems, the chiral ligand coordinates to the palladium center, and through noncovalent interactions, directs the approach of the nucleophile to the prochiral substrate. mdpi.com
Furthermore, cinchona alkaloid-derived catalysts bearing a phosphinate group have been shown to effectively catalyze the enantioselective N-acylation of benzenesulfonimidamide substrates. chemrxiv.org The catalyst forms hydrogen bonds with the sulfonimidamide, anchoring it in a specific orientation to allow for a highly selective acylation. chemrxiv.org
The following table summarizes the application of related chiral sulfonamide-based ligands in enantioselective catalysis, illustrating the potential for this compound derivatives in similar roles.
| Catalyst/Ligand System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |
| Cinchona-phosphinate derivative | Asymmetric N-acylation | Benzenesulfonimidamide | N-acylated benzenesulfonimidamide | 94:6 er |
| Pd-Trost ligand | N-allylation | N-(ortho-tert-butylphenyl)sulfonamide | N-C axially chiral sulfonamide | High enantioselectivity |
| Chiral monoprotected amino sulfonamide (MPASA) ligand | C(sp³)–H sulfonylation | Amides and lactams | β-sulfonylated amides and lactams | Up to 98% ee |
| Carbene catalyst | Enantioselective modification of sulfonamides | Phthalaldehyde and sulfonamide | Phthalidyl sulfonamide | Up to 86:14 er |
Reagents for Nitrogen-Transfer Reactions (e.g., Nitrene Transfer)
Nitrogen-transfer reactions are powerful tools for the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of a vast array of organic molecules. nih.gov These reactions often involve the generation of a reactive nitrene intermediate, which can then undergo various transformations, such as C-H insertion or aziridination of olefins. rsc.org
Recent research has demonstrated the utility of sulfinamides as precursors in iron-catalyzed nitrene transfer reactions for the synthesis of N-acyl sulfonimidamides. researchgate.net In this mechanochemical approach, a sulfinamide reacts with a dioxazolone in the presence of an iron(II) catalyst to generate an acyl nitrene intermediate. This intermediate then undergoes an intramolecular nitrene transfer to form the N-acyl sulfonimidamide product. researchgate.net This method is notable for its efficiency and the use of an earth-abundant metal catalyst under solvent-free conditions. researchgate.net
Given the structural similarity, this compound and its derivatives can also be envisioned as participating in related nitrogen-transfer processes. The N-H bonds of the sulfonimidamide could potentially be functionalized through nitrene transfer reactions, providing a direct route to more complex sulfonimidamide structures. The development of such reactions would represent a significant advancement in the synthetic chemistry of this class of compounds.
The general scheme for an iron-catalyzed nitrene transfer to a sulfinamide is depicted below:
R-S(O)NH₂ + R'-C(O)O-N=C(O) --[Fe(II) catalyst]--> R-S(O)(N-C(O)R')NH₂ + CO₂
This reaction highlights the potential for the sulfur-nitrogen bond to participate in synthetically useful transformations, expanding the toolkit available to organic chemists for the construction of nitrogen-containing molecules.
Enabling Stereocontrol in Chemical Transformations
The ability to control the three-dimensional arrangement of atoms in a molecule is a central goal of organic synthesis. Chiral auxiliaries are a well-established strategy for achieving stereocontrol in chemical reactions. wikipedia.orgwikiwand.com By temporarily attaching a chiral molecule to a substrate, the stereochemical course of a subsequent reaction can be biased towards the formation of a single diastereomer. sigmaaldrich.com
This compound, in its enantiomerically pure forms, has the potential to act as an effective chiral auxiliary. The stereogenic center, often at the sulfur atom in its derivatives, can direct the approach of reagents to a prochiral center within the molecule. This is analogous to the well-documented use of chiral sulfinamides in asymmetric synthesis. nih.gov
For example, a chiral benzenesulfonimidamide derivative could be condensed with an aldehyde or ketone to form a chiral imine. The subsequent addition of a nucleophile to the imine would be influenced by the steric and electronic properties of the chiral auxiliary, leading to the preferential formation of one stereoisomer. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
The effectiveness of a chiral auxiliary is often dependent on its ability to form a rigid, well-defined transition state. The sulfonyl group and the multiple nitrogen atoms in benzenesulfonimidamide derivatives can participate in coordination to metal ions or form hydrogen bonds, which can help to lock the conformation of the transition state and enhance stereochemical communication.
Contribution to the Development of New Synthetic Methodologies
The quest for new synthetic methodologies is driven by the need for more efficient, selective, and sustainable ways to construct complex molecules. nih.govmdpi.com The unique properties of this compound and its derivatives have contributed to the development of novel synthetic strategies.
The use of sulfonamides in asymmetric catalysis and as chiral auxiliaries has led to the development of new methods for the synthesis of chiral amines and other valuable building blocks. nih.govresearchtrends.net These methods often offer advantages over traditional approaches in terms of efficiency and stereoselectivity.
Furthermore, the exploration of the reactivity of the sulfonimidamide functional group has opened up new avenues for chemical transformations. The development of nitrene transfer reactions involving sulfinamides is a prime example of how these compounds can be used to forge new carbon-nitrogen bonds. researchgate.net
The continued investigation of the chemistry of this compound and its analogues is likely to lead to further innovations in synthetic methodology. Potential areas of future development include the design of new catalysts based on the sulfonimidamide scaffold, the discovery of novel reactions involving this functional group, and the application of these methods to the synthesis of increasingly complex and biologically active molecules.
Future Prospects and Emerging Research Frontiers in Benzenesulfonimidamide Chemistry
Innovations in Catalytic Asymmetric Synthesis
The development of catalytic asymmetric methods for the synthesis of chiral sulfonimidamides, including benzenesulfonimidamide derivatives, is a key area of ongoing research. The inherent chirality at the sulfur(VI) center of these molecules makes them attractive targets for applications in medicinal chemistry and materials science. Recent innovations have focused on the use of chiral catalysts to control the stereochemical outcome of reactions, leading to the production of enantiomerically enriched products.
One promising approach involves the enantiospecific nucleophilic substitution of chiral sulfonimidoyl fluorides. This method has been shown to proceed with inversion of the stereocenter at the sulfur atom, providing a reliable route to chiral sulfonimidamides rsc.org. Additionally, organocatalytic benzylation of prochiral sulfonimidamide anions has emerged as a viable strategy for accessing these chiral molecules rsc.org.
A significant breakthrough has been the development of an enantiopure bifunctional S(VI) transfer reagent, which serves as a chiral template for the rapid asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with excellent enantiomeric excess researchgate.netnih.govgoogle.com. This reagent platform has demonstrated practical utility in the synthesis of enantiopure pharmaceutical intermediates and analogues, highlighting its potential for broader applications researchgate.netgoogle.com.
Furthermore, cooperative catalysis, employing a combination of transition metal complexes and chiral phosphoric acids, has been successfully applied to the asymmetric synthesis of sulfonamides, achieving high diastereoselectivity and enantioselectivity researchgate.net. While not directly demonstrated for benzenesulfonimidamide hydrochloride, this methodology holds promise for future applications in its asymmetric synthesis.
| Catalytic System | Substrate | Key Features | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Ca(NTf2)2 | Sulfonimidoyl fluorides and anilines | Enantiospecific nucleophilic substitution with inversion of stereochemistry. rsc.org | High |
| Organocatalyst | Prochiral sulfonimidamide anions | Asymmetric benzylation. rsc.org | Not specified |
| Enantiopure bifunctional S(VI) transfer reagent (t-BuSF) | Various nucleophiles | Rapid asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides. researchgate.netnih.govgoogle.com | Excellent |
| Rh2(OAc)4 and chiral phosphoric acids | Sulfonamides, diazo compounds, and imines | Asymmetric three-component reaction for chiral sulfonamides. researchgate.net | Up to 99% |
Interdisciplinary Approaches: Bridging Synthetic Chemistry with Advanced Computational Tools
The integration of advanced computational tools with synthetic chemistry is becoming increasingly crucial for the rational design of catalysts and the elucidation of reaction mechanisms in benzenesulfonimidamide chemistry. Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure, stability, and reactivity of molecules, which can guide the development of more efficient and selective synthetic routes.
For instance, DFT calculations have been employed to study the reaction pathways in the catalytic asymmetric synthesis of sulfinamides, which are precursors to sulfonimidamides. These studies have revealed that the migratory insertion step is often the enantio-determining step and that noncovalent interactions between the catalyst and substrate are critical for achieving high enantioselectivity nih.gov. Similar computational approaches can be applied to the synthesis of benzenesulfonimidamide to optimize catalyst design and reaction conditions.
Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are also being utilized to predict the biological activity of benzenesulfonamide (B165840) derivatives, which are structurally related to benzenesulfonimidamides rsc.orgchemistryworld.comresearchgate.net. These in silico analyses can help identify promising lead compounds for drug discovery and guide the synthesis of new derivatives with improved pharmacological properties researchgate.net. The application of these computational techniques to this compound could accelerate the discovery of new therapeutic agents.
| Computational Method | Application in Sulfonamide/Sulfonimidamide Chemistry | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms in asymmetric synthesis. nih.gov | Identification of enantio-determining steps and key catalyst-substrate interactions. nih.gov |
| Molecular Docking | Prediction of binding modes of benzenesulfonamide derivatives with biological targets. researchgate.net | Identification of key interactions for rational drug design. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of benzenesulfonamide derivatives. rsc.orgchemistryworld.comresearchgate.net | Identification of structural features that correlate with activity. |
Exploration of Novel Reactivity and Transformation Pathways
Researchers are actively exploring novel reactivity and transformation pathways for sulfonimidamides to expand their synthetic utility. These efforts are focused on developing new methods for the functionalization of the sulfonimidamide core and utilizing them as versatile building blocks in organic synthesis.
One area of interest is the N-functionalization of tertiary =NH sulfonimidamides. A diverse set of N-functionalized sulfonimidamides has been prepared through reactions such as arylation, alkylation, trifluoromethylation, cyanation, sulfonylation, and carbamate and urea formation nih.gov. These transformations provide access to a wide range of structurally complex molecules with potential applications in medicinal chemistry and materials science nih.gov.
Sulfonimidamides are also recognized as valuable intermediates for the synthesis of other sulfur(VI) compounds, such as sulfoximines rsc.org. The development of efficient methods for the conversion of sulfonimidamides into other functional groups is an active area of research. Additionally, the use of sulfonimidamides in the synthesis of heterocyclic compounds is being explored. For example, the intramolecular cyclization of allyl sulfonamides is a known method for preparing nitrogen-containing heterocycles chemistryworld.com. The application of similar strategies to benzenesulfonimidamide derivatives could lead to the discovery of novel heterocyclic scaffolds with interesting biological properties.
Furthermore, the development of new reagents and synthetic strategies is expanding the accessibility of complex sulfonimidamides. For instance, the use of sulfondiimidoyl fluorides as precursors has enabled the synthesis of a broad range of sulfondiimidamides through sulfur-fluoride exchange (SuFEx) chemistry researchgate.net.
Development of Sustainable and Efficient Manufacturing Processes for Scalable Synthesis
The development of sustainable and efficient manufacturing processes for the scalable synthesis of this compound is a critical goal for its potential industrial applications. Green chemistry principles are being increasingly applied to the synthesis of sulfonamides and related compounds to minimize environmental impact and improve economic viability.
Key areas of focus include the use of environmentally benign solvents, the development of catalytic processes to reduce waste, and the design of one-pot procedures to improve efficiency. For example, a mechanochemical approach for the synthesis of sulfonamides has been developed that is solvent-free and utilizes a solid sodium hypochlorite reagent rsc.org. This method offers a more environmentally friendly alternative to traditional solvent-based syntheses.
The use of green solvents, such as dimethyl carbonate, has been reported for the synthesis of sulfonimidamides, offering a more sustainable option compared to conventional organic solvents researchgate.netrsc.org. Flow chemistry is another promising technology for the scalable and safe synthesis of sulfonamides, allowing for precise control over reaction parameters and minimizing waste nih.gov.
| Sustainable Approach | Description | Potential Benefits for Benzenesulfonimidamide Synthesis |
|---|---|---|
| Mechanochemistry | Solvent-free synthesis using mechanical force to initiate reactions. rsc.org | Reduced solvent waste and energy consumption. |
| Green Solvents | Use of environmentally benign solvents like dimethyl carbonate. researchgate.netrsc.org | Reduced environmental impact and improved worker safety. |
| Flow Chemistry | Continuous synthesis in a reactor, allowing for precise control and scalability. nih.gov | Improved safety, efficiency, and scalability. |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. thieme-connect.comthieme-connect.de | Increased efficiency, reduced waste, and lower costs. |
Q & A
Basic Research Questions
Q. What are the recommended handling and storage conditions for benzenesulfonimidamide hydrochloride to maintain chemical stability?
- Methodological Answer: Store in tightly sealed containers under dry, inert conditions at 2–8°C to prevent hygroscopic degradation. Use PPE (gloves, lab coat, safety goggles) and ensure adequate ventilation during handling to minimize inhalation or skin contact. Avoid exposure to alkaline substances, which may induce decomposition .
Q. Which analytical techniques are most reliable for identifying this compound and assessing its purity?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Pair these with HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) to quantify purity. Calibrate instruments using certified reference standards .
Q. How is this compound utilized in foundational chemical synthesis protocols?
- Methodological Answer: It serves as a derivatization agent in the Hinsberg test to differentiate primary, secondary, and tertiary amines. React the compound with target amines under controlled pH (neutral to slightly basic), then isolate sulfonamide derivatives via liquid-liquid extraction for characterization .
Advanced Research Questions
Q. What strategies mitigate instability of this compound in aqueous solutions during long-term experiments?
- Methodological Answer: Prepare stock solutions in anhydrous solvents (e.g., DMSO) and aliquot into single-use vials to minimize freeze-thaw cycles. Add stabilizers like ascorbic acid (0.1% w/v) to aqueous buffers to counteract oxidative degradation. Monitor stability via UV-Vis spectroscopy at 254 nm over 72 hours .
Q. How can this compound be applied in environmental analysis for trace-level contaminant detection?
- Methodological Answer: Use it as a derivatization reagent for gas chromatography-mass spectrometry (GC-MS) analysis of alkylamines in wastewater. Optimize reaction conditions (pH 9–10, 60°C, 30 min) to enhance derivative formation. Validate sensitivity via spike-recovery tests at sub-ppb concentrations .
Q. How should researchers address contradictions in safety data between this compound and structurally related sulfonamide compounds?
- Methodological Answer: Conduct comparative toxicity assays (e.g., Ames test for mutagenicity, acute dermal irritation in vitro models) to resolve discrepancies. Cross-reference safety data from regulatory databases (e.g., EPA CompTox) and prioritize peer-reviewed studies over non-standardized vendor documentation .
Q. What methodological considerations are critical for elucidating the structure of this compound derivatives using spectroscopic techniques?
- Methodological Answer: Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and isotopic labeling (e.g., ¹⁵N) for resolving tautomeric ambiguities. Validate fragmentation patterns via tandem MS/MS and compare with computational simulations (e.g., DFT-based prediction tools) .
Q. What formulation challenges arise when incorporating this compound into solid dosage forms, and how can they be resolved?
- Methodological Answer: Address hygroscopicity by co-processing with silica-based desiccants (1–5% w/w). Optimize tablet compression parameters (e.g., 10–15 kN force) to prevent capping. Use viscosity-reducing excipients like pyridoxine hydrochloride (10 mg/mL) in lyophilized formulations to enhance reconstitution efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
